molecular formula C21H16N2O3S B11055456 2-cyano-N-[2-(phenylacetyl)phenyl]benzenesulfonamide

2-cyano-N-[2-(phenylacetyl)phenyl]benzenesulfonamide

Cat. No.: B11055456
M. Wt: 376.4 g/mol
InChI Key: DHPVSWHHTUFNPB-UHFFFAOYSA-N
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Description

2-cyano-N-[2-(phenylacetyl)phenyl]benzenesulfonamide is a complex organic compound with a unique structure that combines a cyano group, a phenylacetyl group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[2-(phenylacetyl)phenyl]benzenesulfonamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . The solvent-free reaction of aryl amines with ethyl cyanoacetate is also widely used .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[2-(phenylacetyl)phenyl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-cyano-N-[2-(phenylacetyl)phenyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-N-[2-(phenylacetyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The cyano group and the phenylacetyl group play crucial roles in its reactivity and binding properties. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-[2-(phenylacetyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H16N2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

2-cyano-N-[2-(2-phenylacetyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C21H16N2O3S/c22-15-17-10-4-7-13-21(17)27(25,26)23-19-12-6-5-11-18(19)20(24)14-16-8-2-1-3-9-16/h1-13,23H,14H2

InChI Key

DHPVSWHHTUFNPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3C#N

Origin of Product

United States

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